![molecular formula C14H22O2 B14500659 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one CAS No. 64661-56-9](/img/structure/B14500659.png)
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6,6-Trimethylbicyclo[320]heptan-1-yl)oxolan-2-one is a chemical compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[320]heptane ring system substituted with three methyl groups and an oxolan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6,6-trimethylbicyclo[3.2.0]heptan-1-ol.
Oxidation: The alcohol group is oxidized to form the corresponding ketone, 2,6,6-trimethylbicyclo[3.2.0]heptan-1-one.
Cyclization: The ketone undergoes a cyclization reaction with an appropriate reagent, such as ethylene oxide, to form the oxolan-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a diol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-one ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Scientific Research Applications
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceuticals: It may be explored for its potential biological activity and used in drug development.
Mechanism of Action
The mechanism of action of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The oxolan-2-one ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and specific spatial orientation, which can affect how the compound interacts with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Another similar compound with a bicyclic structure but lacking the oxolan-2-one ring.
Uniqueness
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one is unique due to the presence of both the bicyclo[3.2.0]heptane ring system and the oxolan-2-one moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64661-56-9 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-(2,6,6-trimethyl-1-bicyclo[3.2.0]heptanyl)oxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-10-13(2,3)8-14(9,10)11-6-7-12(15)16-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
FRISKHUTERQGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1(CC2(C)C)C3CCC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
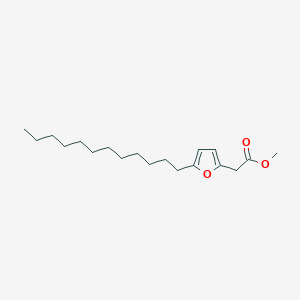
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
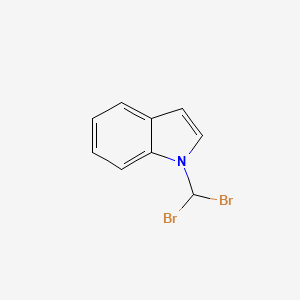

![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
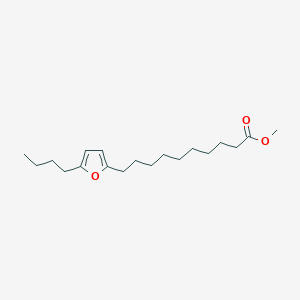
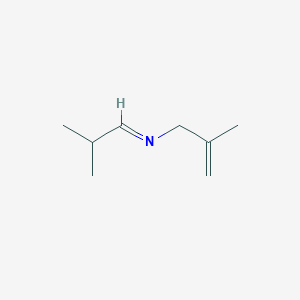
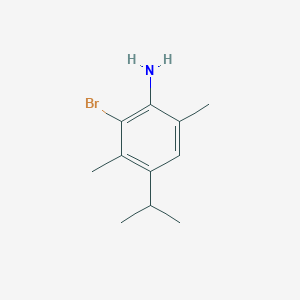
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
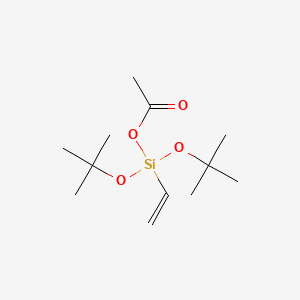
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
